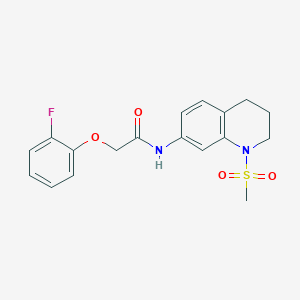

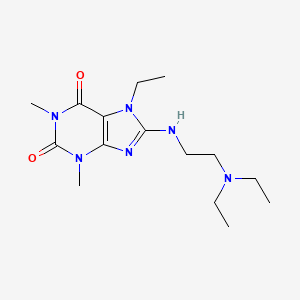

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as GW 501516 or Endurobol. It was initially developed as a drug for the treatment of metabolic and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Fluoroquinolone Photosensitization

Research has highlighted the importance of quinolone antibiotics in treating a broad spectrum of bacterial infections. The chemical modification of these compounds, including the substitution of fluorine, significantly enhances their antibacterial activity. Quinolones act by inhibiting DNA gyrase, a bacterial enzyme crucial for DNA replication. While the compound is not explicitly mentioned, the study of fluoroquinolones provides a foundational understanding of how structural modifications can improve therapeutic efficacy and broaden the spectrum of antibacterial activity (Ferguson, 1995).

Synthesis and Pharmacological Activities

A comprehensive survey on the synthesis and pharmacological activities of phenoxy acetamide derivatives, including chalcone, indole, and quinoline, showcases their potential as therapeutic candidates. The study emphasizes the chemical diversity of phenoxy acetamide and its derivatives in providing pharmacologically interesting compounds with a wide array of compositions. This underlines the importance of structural diversity in medicinal chemistry for the development of new drugs with enhanced safety and efficacy profiles (Al-Ostoot et al., 2021).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, due to their high electron density and polar substituents, are extensively used as anticorrosive materials. This review underscores the application of quinoline-based compounds beyond pharmacological interests, demonstrating their utility in protecting metallic surfaces against corrosion. Such applications highlight the versatility of quinoline derivatives in various industrial settings, marking the importance of chemical research in addressing practical issues like corrosion (Verma et al., 2020).

Fluorogenic and Chromogenic Sensing

The development of quinoxaline-based chemosensors for detecting inorganic anions and biomolecules showcases the application of quinoline derivatives in analytical chemistry. These sensors provide sensitive and selective detection methods for various analytes, illustrating the compound's utility in environmental monitoring, clinical diagnostics, and research laboratories. The incorporation of quinoxaline and sulfonamide groups into chemosensors emphasizes the role of structural modification in enhancing the specificity and sensitivity of detection methods (Dey et al., 2018).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-26(23,24)21-10-4-5-13-8-9-14(11-16(13)21)20-18(22)12-25-17-7-3-2-6-15(17)19/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINRUKMWMLNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)

![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)

![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)